molecular formula C11H9ClN2O3 B12344147 methyl 2-(chloromethyl)-4-oxo-4aH-quinazoline-5-carboxylate

methyl 2-(chloromethyl)-4-oxo-4aH-quinazoline-5-carboxylate

Katalognummer: B12344147
Molekulargewicht: 252.65 g/mol
InChI-Schlüssel: VPHCOUPYZOYOGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(chloromethyl)-4-oxo-4aH-quinazoline-5-carboxylate is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Eigenschaften

Molekularformel

C11H9ClN2O3

Molekulargewicht

252.65 g/mol

IUPAC-Name

methyl 2-(chloromethyl)-4-oxo-4aH-quinazoline-5-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-17-11(16)6-3-2-4-7-9(6)10(15)14-8(5-12)13-7/h2-4,9H,5H2,1H3

InChI-Schlüssel

VPHCOUPYZOYOGC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC2=NC(=NC(=O)C21)CCl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(chloromethyl)-4-oxo-4aH-quinazoline-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with chloroacetic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification steps are crucial in scaling up the synthesis for industrial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under mild conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(chloromethyl)-4-oxo-4aH-quinazoline-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of methyl 2-(chloromethyl)-4-oxo-4aH-quinazoline-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

    Methylisothiazolinone: Another heterocyclic compound with antimicrobial properties.

    Methylchloroisothiazolinone: Known for its use as a biocide in personal care products.

    Quinazoline Derivatives: Various quinazoline derivatives are known for their biological activities, including anticancer and antimicrobial effects.

Uniqueness: Methyl 2-(chloromethyl)-4-oxo-4aH-quinazoline-5-carboxylate is unique due to its specific structure, which allows for diverse chemical modifications and potential applications in multiple fields. Its reactivity, particularly at the chloromethyl group, makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic benefits.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.